molecular formula C18H15IN2O3S B2931407 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 330201-04-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2931407
CAS No.: 330201-04-2
M. Wt: 466.29
InChI Key: KTWWJJSNQZMYLA-UHFFFAOYSA-N
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Description

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (PubChem CID: Not explicitly provided in evidence) is a thiazole-based compound featuring a 1,3-thiazole core substituted with a 4-iodophenyl group at position 4 and a 3,4-dimethoxybenzamide moiety at position 2. Thiazoles are heterocyclic aromatic compounds known for their diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S/c1-23-15-8-5-12(9-16(15)24-2)17(22)21-18-20-14(10-25-18)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWWJJSNQZMYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The iodophenyl group can be introduced via an iodination reaction using iodine or an iodine-containing reagent. The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Electrophilic Substitution on the Benzamide Ring

The electron-rich 3,4-dimethoxybenzamide moiety directs electrophilic substitution to the para position of the methoxy groups. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Nitration HNO₃/H₂SO₄ (0–5°C)Nitro group introduced at C5 of benzamide
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenation at C5 or C6 positions

Research Findings :

  • Methoxy groups enhance ring activation, enabling regioselective nitration at C5 under mild conditions .

  • Chlorination requires Lewis acid catalysts, with yields dependent on reaction time (e.g., 65–78% for Cl₂/FeCl₃) .

Nucleophilic Aromatic Substitution (NAS) at the Iodophenyl Group

The para-iodo substituent on the thiazole ring undergoes NAS due to iodine’s role as a leaving group:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidIodo replaced with aryl/heteroaryl groups
Hydrolysis NaOH/H₂O, 100°CIodo replaced with hydroxyl group

Mechanistic Insight :

  • Palladium-catalyzed cross-coupling with boronic acids proceeds efficiently (yields: 70–85%) due to the electron-withdrawing thiazole ring .

  • Hydrolysis under basic conditions generates a phenolic derivative but requires prolonged heating .

Hydrolysis of the Benzamide Linkage

The amide bond undergoes acid- or base-catalyzed hydrolysis:

ConditionsReagentsProductSource
Acidic HCl (6M), reflux3,4-Dimethoxybenzoic acid + thiazol-2-amine
Basic NaOH (10%), 80°CSodium 3,4-dimethoxybenzoate + amine

Kinetics :

  • Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization (t₁/₂ ≈ 12 hours in 6M HCl) .

Demethylation of Methoxy Groups

Selective demethylation can modify the benzamide’s electronic properties:

ReagentConditionsOutcomeSource
BBr₃ (1.0M)CH₂Cl₂, -78°C → RTC3/C4 methoxy → hydroxyl groups
HI/AcOHReflux, 24hFull demethylation to catechol

Key Data :

  • BBr₃ achieves partial demethylation (yield: 60–70%) without disrupting the thiazole ring .

  • HI/AcOH fully demethylates both positions but may degrade the amide bond .

Cross-Coupling via Thiazole C-H Activation

The thiazole ring participates in direct arylation reactions:

Catalyst SystemConditionsProductSource
Pd(OAc)₂/XPhosDMA, 120°C, 24hArylation at C5 of thiazole

Scope :

  • Electron-deficient aryl bromides show higher reactivity (yields: 55–75%) .

Oxidation/Reduction Reactions

Functional group interconversions are feasible:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄, H₂O, 80°CThiazole → thiazole-1-oxide
Reduction H₂, Pd/C, EtOHIodo → hydrogen (rare; requires high pressure)

Limitations :

  • Thiazole oxidation is regioselective but low-yielding (∼40%) .

  • Catalytic hydrogenation of the iodo group is impractical due to competing side reactions .

Stability Under Physiological Conditions

Studies on analogs reveal degradation pathways:

ConditionObservationSource
pH 7.4 buffer, 37°CSlow hydrolysis of amide (t₁/₂ ≈ 48h)
UV light (254 nm)Iodo-thiazole bond cleavage

Implications :

  • The compound is stable enough for in vitro assays but requires protection from light .

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and the presence of the iodophenyl group enhances its efficacy against certain pathogens and cancer cells .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/R-Groups Key Functional Groups Melting Point (°C) Yield (%) Biological Activity
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide 1,3-Thiazole 4-Iodophenyl, 3,4-dimethoxybenzamide Amide, Iodoarene Not reported Not reported Not explicitly reported
N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (17) Thiourea-linked Chloro, sulfamoyl, 3,4-dimethoxybenzamide Thiourea, Sulfonamide 213–215 74 Carbonic anhydrase inhibition
4-(3-(3,4-Dimethoxybenzoyl)thioureido) Benzoic Acid (18) Thiourea-linked Carboxylic acid, 3,4-dimethoxybenzoyl Thiourea, Carboxylic acid 238–240 88 Carbonic anhydrase inhibition
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide 1,3-Thiazole 3,4-Dimethoxyphenyl, pyrazine-2-carboxamide Amide, Pyrazine Not reported Not reported Not explicitly reported
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) 1,3-Thiazole Bromophenyl, furan, hydrazinyl Hydrazine, Furan, Bromoarene Not reported Not reported Cytotoxicity (anticancer screening)

Key Observations :

  • Electron-Withdrawing Groups : The iodine substituent in the main compound contrasts with bromine in 3b and chlorine in 15. Iodine's larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to lighter halogens .
  • Bioactive Moieties : Thiourea derivatives (17–23) exhibit carbonic anhydrase inhibition, suggesting that the 3,4-dimethoxybenzamide scaffold is versatile for enzyme targeting .

Recommendations :

  • Explore the main compound’s binding affinity to mGluR5 (as seen with iodinated PET tracers in ).
  • Conduct comparative cytotoxicity assays against thiourea and triazole derivatives.

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and case reports to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H15IN2O3S. Its structure features a thiazole ring substituted with an iodophenyl group and a dimethoxybenzamide moiety, which may contribute to its biological properties.

Structural Formula

N 4 4 iodophenyl 1 3 thiazol 2 yl 3 4 dimethoxybenzamide\text{N 4 4 iodophenyl 1 3 thiazol 2 yl 3 4 dimethoxybenzamide}

Key Properties

PropertyValue
Molecular Weight532.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . A study conducted by Ghabbour et al. highlighted the anticancer potential of thiazole derivatives, suggesting that structural modifications could enhance efficacy against various cancer cell lines .

Case Study: In Vitro Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. For instance, a recent investigation into thiazole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

The proposed mechanism of action includes:

  • Inhibition of Protein Kinases : Thiazole derivatives are known to interact with protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Evidence suggests that it can cause G1 phase arrest in cancer cells, preventing further proliferation.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity against various pathogens. A comparative study indicated that modifications in the thiazole ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMCF-7 Cell ProliferationIC50 ~ 5 μM
AntimicrobialDisk Diffusion MethodZone of Inhibition ~ 15 mm

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the iodophenyl group enhances biological activity by improving binding affinity to target proteins involved in cancer progression .

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